

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

CAS number 74663-75-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,N'-Bis(2,6-diisopropylphenyl)ethanediimine</i>
Cat. No.:	B184402

[Get Quote](#)

An In-depth Technical Guide to **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** (CAS: 74663-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α -diimine ligand, is a compound of significant interest in the field of coordination chemistry and catalysis. Its robust structure, characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) groups, imparts unique stability and reactivity to its metal complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and its applications in modern organic synthesis. While some imine-containing compounds have been explored for biological activity, the primary and well-documented role of this specific molecule is as a ligand in catalysis, and as such, it is not directly implicated in drug development signaling pathways.

Chemical and Physical Properties

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a pale-yellow to yellow-brown solid at ambient conditions.^[1] The bulky diisopropylphenyl groups are key to its solubility in many

organic solvents and its ability to form stable, well-defined metal complexes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	74663-75-5	[2]
Molecular Formula	C ₂₆ H ₃₆ N ₂	[2]
Molecular Weight	376.58 g/mol	[2]
IUPAC Name	N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine	[1]
Appearance	Pale-yellow to yellow-brown solid	[1]
Melting Point	105-109 °C	[2]
Boiling Point	492.0 ± 55.0 °C (Predicted)	
Density	0.95 g/cm ³	[2]
SMILES	CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C	[1]
InChIKey	JWVIIIGXMTONFR-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N,N'-Bis(2,6-diisopropylphenyl)ethanediiimine**. The key spectral features are summarized in the following tables.

Table 2: ¹H and ¹³C NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment	Reference(s)
^1H NMR	CDCl_3	8.10 (s, 2H)	Imine protons ($\text{N}=\text{CH}$)	
7.16-7.04 (m, 6H)		Aromatic protons		
2.87 (sept, 4H, $J=6.8$ Hz)		Isopropyl methine protons ($\text{CH}(\text{CH}_3)_2$)		
1.14 (d, 24H, $J=6.8$ Hz)		Isopropyl methyl protons ($\text{CH}(\text{CH}_3)_2$)		
^{13}C NMR	CDCl_3	163.1	Imine carbon ($\text{N}=\text{C}$)	
148.0		Aromatic C (ipso, C-N)		
136.7		Aromatic C (ipso, C-CH)		
125.1		Aromatic CH		
123.2		Aromatic CH		
28.0		Isopropyl methine carbon ($\text{CH}(\text{CH}_3)_2$)		
23.4		Isopropyl methyl carbon ($\text{CH}(\text{CH}_3)_2$)		

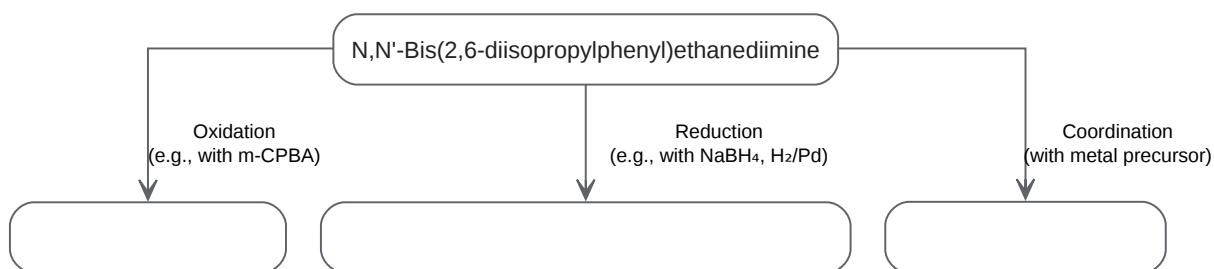
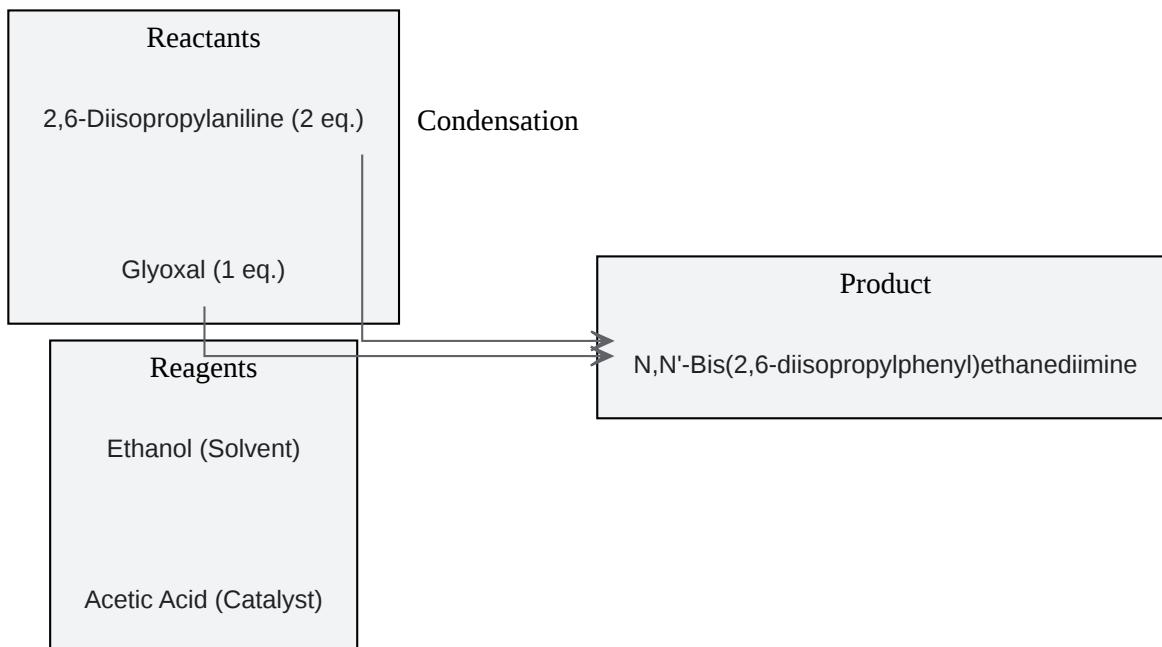
Table 3: Mass Spectrometry Data

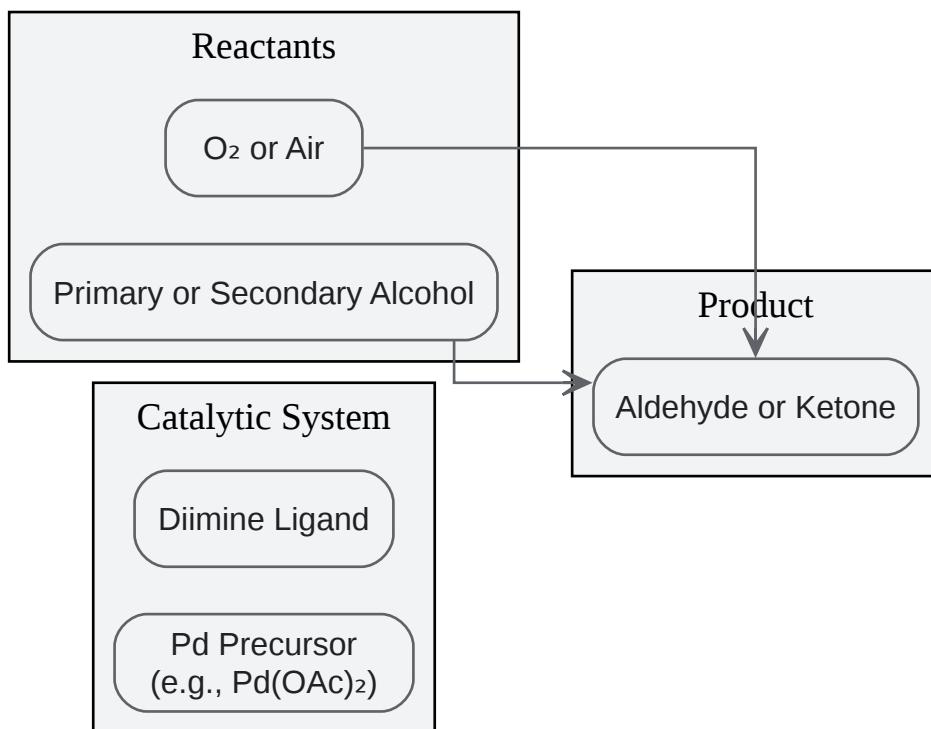
Technique	Key Fragments (m/z)	Interpretation	Reference(s)
GC-MS	376.3 (M^+)	Molecular Ion	[1]
333, 219, 146	Fragmentation products	[1]	

Note: A detailed fragmentation analysis is not readily available in the literature. The fragments likely correspond to losses of isopropyl groups and cleavage of the diimine backbone.

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~1640-1670	C=N stretch of the imine	



Note: The specific IR spectrum is not widely published, but the characteristic C=N stretch for α -diimines is expected in this region.


Experimental Protocols

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

The most common and reliable method for the synthesis of this ligand is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS number 74663-75-5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184402#n-n-bis-2-6-diisopropylphenyl-ethanediimine-cas-number-74663-75-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com